(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid
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Overview
Description
(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indane derivative. This can be achieved through various methods, including the hydrogenation of indene or the cyclization of appropriate precursors.
Functional Group Introduction: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the indane derivative with a boron-containing reagent, such as boronic acid or boronate esters, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted indane derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in the development of drugs for various diseases, including cancer and diabetes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of the indane structure.
(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronate Esters: Ester derivatives of the boronic acid.
Indane Derivatives: Compounds with similar indane structures but different functional groups.
Uniqueness
(1-(Methoxycarbonyl)-2,3-dihydro-1H-inden-5-yl)boronic acid is unique due to its combination of the indane structure and boronic acid group, which provides specific reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
(1-methoxycarbonyl-2,3-dihydro-1H-inden-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)10-4-2-7-6-8(12(14)15)3-5-9(7)10/h3,5-6,10,14-15H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQBKDDDEILVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(CC2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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